Regulatory Stringency: USP Acceptance Limit for Related Compound B Revised from 6% to 0.2%
The United States Pharmacopeia (USP) has tightened the acceptance limit for Pyridostigmine Related Compound B (3-Hydroxy-1-methylpyridinium bromide) in the Pyridostigmine Bromide Tablets monograph. The limit was revised from Not More Than (NMT) 6% to NMT 0.2%, aligning it with the stricter limit for Related Compound A [1]. This revision underscores the critical need for high-purity reference standards and robust analytical methods capable of accurately quantifying this specific impurity at very low levels.
| Evidence Dimension | USP Acceptance Limit (% of total impurity) |
|---|---|
| Target Compound Data | NMT 0.2% (revised limit) |
| Comparator Or Baseline | NMT 6% (previous limit for the same compound) |
| Quantified Difference | Limit reduced by 30-fold (from 6% to 0.2%) |
| Conditions | Pyridostigmine Bromide Tablets USP monograph revision (effective 01-Sep-2017) |
Why This Matters
This 30-fold reduction in the permissible limit mandates the use of a validated, high-purity reference standard of 3-Hydroxy-1-methylpyridinium bromide to ensure analytical methods meet the required sensitivity and accuracy for regulatory compliance.
- [1] USP. Notice of Intent to Revise: Pyridostigmine Bromide Tablets. Official Date: 01-Sep-2017. View Source
